
1-Amino-3-cyanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-cyanonaphthalene is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, where an amino group (-NH2) and a cyano group (-CN) are attached to the first and third positions of the naphthalene ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyanonaphthalene can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the nitration of naphthalene followed by reduction and subsequent cyano group introduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-cyanonaphthalene undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Amino-3-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-cyanonaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-Aminonaphthalene: Similar in structure but lacks the cyano group.
1-Cyanonaphthalene: Similar in structure but lacks the amino group.
2-Amino-3-cyanonaphthalene: A positional isomer with the amino and cyano groups at different positions.
Uniqueness: 1-Amino-3-cyanonaphthalene is unique due to the presence of both an amino and a cyano group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
91135-42-1 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-aminonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,13H2 |
Clé InChI |
XCJZOOWUCHTLMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




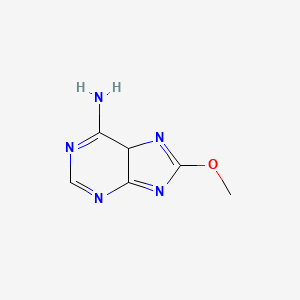
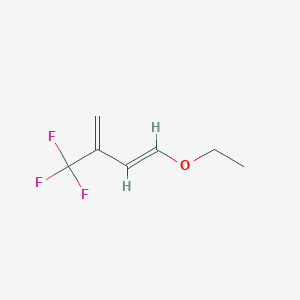



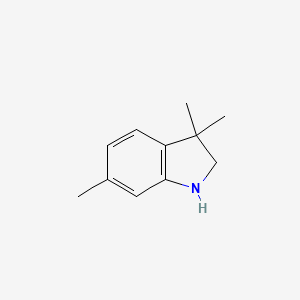

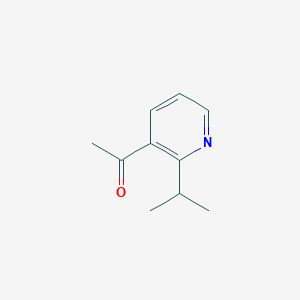


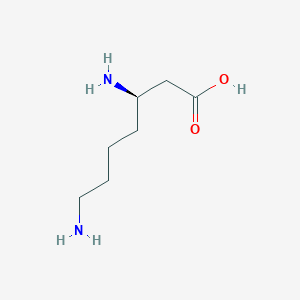
![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)
